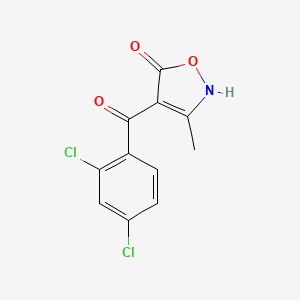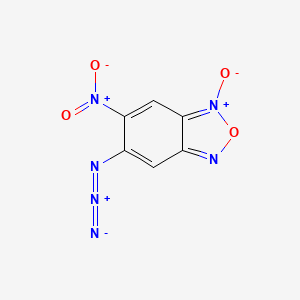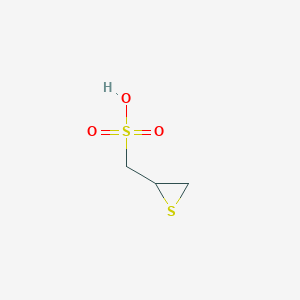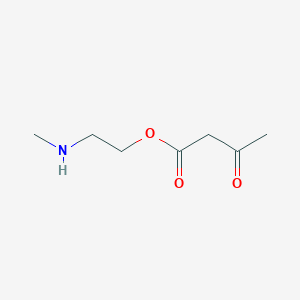![molecular formula C11H19BClNO2 B14314587 2-[2-[(Dimethylamino)methyl]phenyl]ethylboronic acid;hydrochloride CAS No. 113985-08-3](/img/structure/B14314587.png)
2-[2-[(Dimethylamino)methyl]phenyl]ethylboronic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[(Dimethylamino)methyl]phenyl]ethylboronic acid;hydrochloride typically involves the reaction of 2-[(Dimethylamino)methyl]phenylboronic acid with hydrochloric acid. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at room temperature to ensure the stability of the product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated systems and advanced purification techniques ensures the high purity and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-[(Dimethylamino)methyl]phenyl]ethylboronic acid;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include boronic esters, boronate esters, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-[2-[(Dimethylamino)methyl]phenyl]ethylboronic acid;hydrochloride has several scientific research applications:
Chemistry: It is widely used in Suzuki–Miyaura coupling reactions for the synthesis of complex organic molecules.
Biology: This compound can be used as a building block for the synthesis of biologically active molecules.
Industry: The compound is used in the production of advanced materials and polymers
Mécanisme D'action
The mechanism of action of 2-[2-[(Dimethylamino)methyl]phenyl]ethylboronic acid;hydrochloride involves its ability to participate in Suzuki–Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an organohalide to form a new carbon-carbon bond. This process is facilitated by the presence of a base, which helps to activate the boronic acid group .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(Dimethylamino)methyl]phenylboronic acid
- 2-(N,N-Dimethylaminomethyl)phenylboronic acid
- (2-Dimethylamino-phenyl)-acetic acid hydrochloride
Uniqueness
2-[2-[(Dimethylamino)methyl]phenyl]ethylboronic acid;hydrochloride is unique due to its specific structure, which allows for efficient participation in Suzuki–Miyaura coupling reactions. Its dimethylamino group provides additional reactivity and versatility compared to other boronic acid derivatives .
Propriétés
Numéro CAS |
113985-08-3 |
|---|---|
Formule moléculaire |
C11H19BClNO2 |
Poids moléculaire |
243.54 g/mol |
Nom IUPAC |
2-[2-[(dimethylamino)methyl]phenyl]ethylboronic acid;hydrochloride |
InChI |
InChI=1S/C11H18BNO2.ClH/c1-13(2)9-11-6-4-3-5-10(11)7-8-12(14)15;/h3-6,14-15H,7-9H2,1-2H3;1H |
Clé InChI |
OXHBBRDWHRHOMA-UHFFFAOYSA-N |
SMILES canonique |
B(CCC1=CC=CC=C1CN(C)C)(O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1H-[1,3]Thiazolo[4,3-b]quinazolin-9(3H)-one](/img/structure/B14314534.png)
![1-{2-[Methyl(phenyl)amino]-4-phenyl-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B14314539.png)




![1,1'-[Propane-1,3-diylbis(oxy)]bis(4-ethenylbenzene)](/img/structure/B14314566.png)
![2-[(Prop-2-yn-1-yl)oxy]decane](/img/structure/B14314573.png)

![1-{2-(2,4-Dichlorophenyl)-2-[(triphenylstannyl)oxy]ethyl}-1H-imidazole](/img/structure/B14314580.png)
